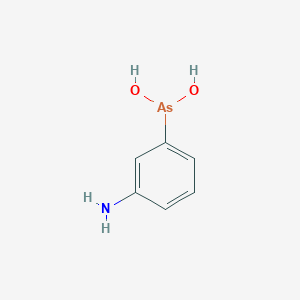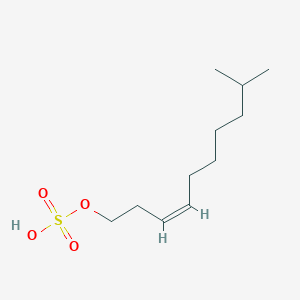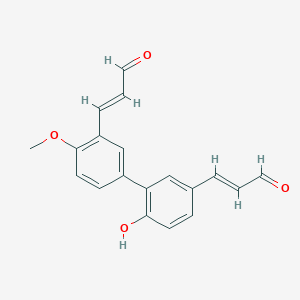
4'-Methoxymagndialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Methoxymagndialdehyde is a natural product found in Magnolia officinalis with data available.
科学的研究の応用
Cytotoxic Activity in Cancer Treatment
4'-Methoxymagndialdehyde has been identified as a compound with potent cytotoxic activity against various cancer cell lines. A study found that this compound, isolated from the stem bark of Magnolia officinalis, exhibited significant cytotoxic effects on K562, HeLa, and A549 cancer cell lines, suggesting its potential application in cancer treatment (Youn et al., 2007).
Photocatalytic Oxidation
Research has demonstrated the capability of 4'-Methoxymagndialdehyde derivatives in photocatalytic oxidation processes. For instance, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde under visible light irradiation was achieved with high selectivity, highlighting the potential of these compounds in environmentally friendly photocatalytic applications (Higashimoto et al., 2009).
Potential as an Antitumor Agent
Further research into neolignans derived from Magnolia officinalis, including 4′-methoxymagndialdehyde, has shown promising antitumor activity. These compounds were found to induce apoptosis in human cervical epitheloid carcinoma HeLa cells, and one of the neolignans significantly inhibited tumor growth in vivo in mice models. This suggests the potential of 4'-Methoxymagndialdehyde as an antitumor agent (Youn et al., 2013).
Chemical Synthesis and Catalysis
In the field of chemical synthesis and catalysis, derivatives of 4'-Methoxymagndialdehyde have been studied for their potential applications. For example, research into the catalytic mechanism of oxidative demethylation by enzymes has highlighted the role of 4-(methoxymethyl)phenol, a related compound, in understanding key catalytic reaction intermediates. This study provides insights into the catalytic processes involving similar compounds (Fraaije & van Berkel, 1997).
特性
製品名 |
4'-Methoxymagndialdehyde |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC名 |
(E)-3-[4-hydroxy-3-[4-methoxy-3-[(E)-3-oxoprop-1-enyl]phenyl]phenyl]prop-2-enal |
InChI |
InChI=1S/C19H16O4/c1-23-19-9-7-15(13-16(19)5-3-11-21)17-12-14(4-2-10-20)6-8-18(17)22/h2-13,22H,1H3/b4-2+,5-3+ |
InChIキー |
NGLPNRNIJGIQJU-ZUVMSYQZSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)/C=C/C=O |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)C=CC=O |
同義語 |
4'-methoxymagndialdehyde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



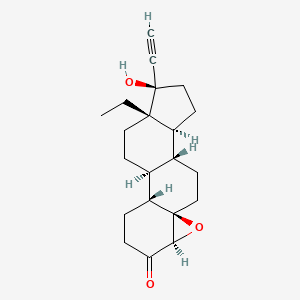
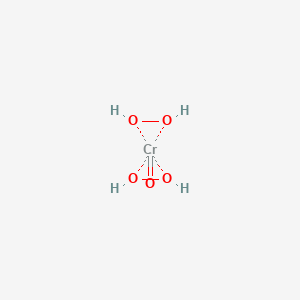
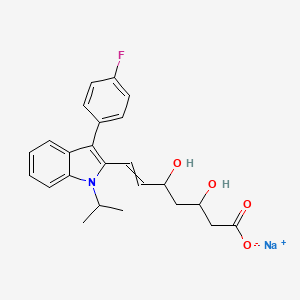
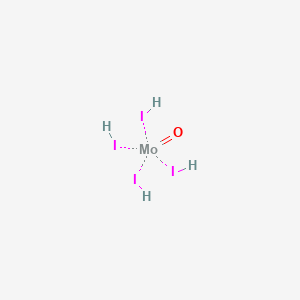
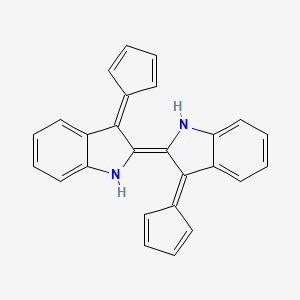
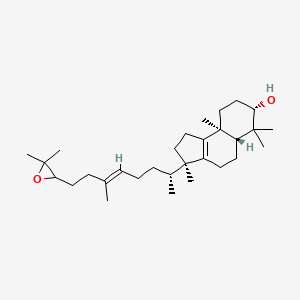
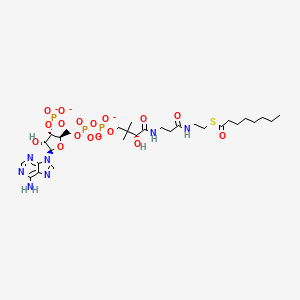
![(2S,3R,4S,5S,6R)-2-[4-[(3R,3Ar,6S,6aS)-6-[3,5-dimethoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1264726.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264727.png)
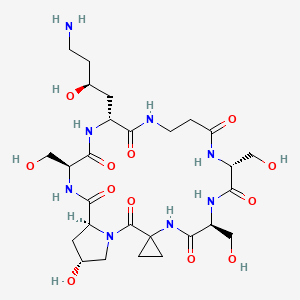
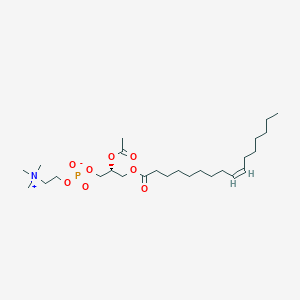
![(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine](/img/structure/B1264730.png)
